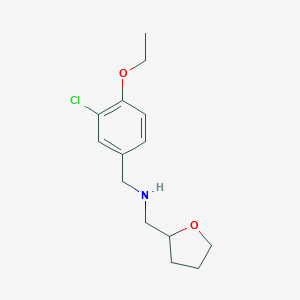
1-(3-chloro-4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine, also known as TFMPP, is a chemical compound that has been widely studied for its potential use in scientific research. TFMPP belongs to a class of compounds known as phenethylamines, which are known to have a range of physiological and biochemical effects.
Mechanism of Action
The exact mechanism of action of 1-(3-chloro-4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is not fully understood, but it is believed to act as a serotonin receptor agonist, particularly on the 5-HT1A and 5-HT2A receptors. It may also have activity at other receptors, including the dopamine and norepinephrine receptors.
Biochemical and physiological effects:
1-(3-chloro-4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It may also have effects on mood, cognition, and behavior.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-chloro-4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine in lab experiments is that it is relatively easy to synthesize and has a well-established mechanism of action. However, its effects can be highly variable and may be influenced by a range of factors, including the dose used, the route of administration, and the species being studied.
Future Directions
There are a number of potential future directions for research on 1-(3-chloro-4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine, including its use in the study of the serotonin system, its potential therapeutic applications, and its use in the development of new drugs for the treatment of psychiatric and neurological disorders. Further research is also needed to better understand the biochemical and physiological effects of 1-(3-chloro-4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine and to develop more effective methods for its synthesis and administration.
Synthesis Methods
The synthesis of 1-(3-chloro-4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine can be achieved through a number of different methods, including the use of reductive amination and Grignard reactions. One common synthesis method involves the reaction of 3-chloro-4-ethoxyphenylacetonitrile with tetrahydrofuran-2-ylmagnesium bromide, followed by reduction with lithium aluminum hydride.
Scientific Research Applications
1-(3-chloro-4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine has been studied for its potential use in a wide range of scientific research applications, including its effects on the central nervous system, its potential use as a therapeutic agent, and its use in the study of drug interactions.
properties
Molecular Formula |
C14H20ClNO2 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(3-chloro-4-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C14H20ClNO2/c1-2-17-14-6-5-11(8-13(14)15)9-16-10-12-4-3-7-18-12/h5-6,8,12,16H,2-4,7,9-10H2,1H3 |
InChI Key |
VWALHGHITFHASY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCC2CCCO2)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCC2CCCO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[2-chloro-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B275438.png)

![2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid](/img/structure/B275446.png)





![4-{[(3-Chlorophenyl)amino]carbonyl}isophthalic acid](/img/structure/B275455.png)
![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![N-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B275460.png)


![Methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}furan-2-yl)benzoate](/img/structure/B275475.png)